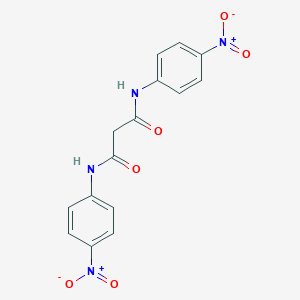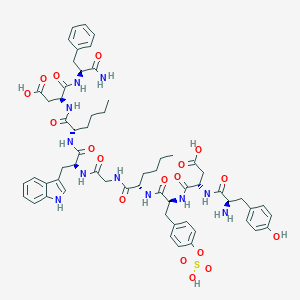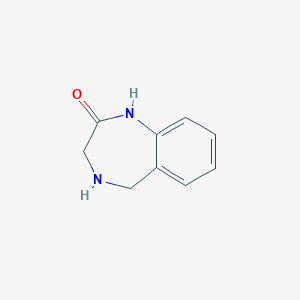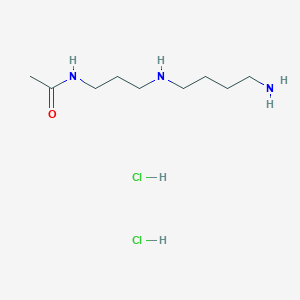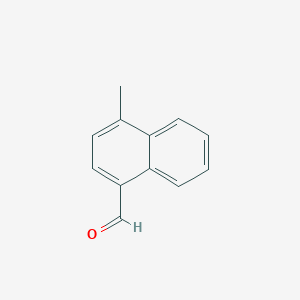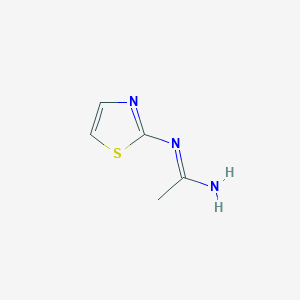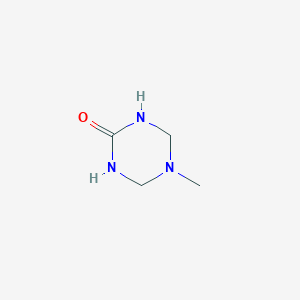
5-Methyl-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3,5-triazinan-2-one, also known as MTR, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MTR has a three-membered ring structure that contains one nitrogen atom and two oxygen atoms. The compound is synthesized through a multistep process that involves the reaction of cyanamide and formaldehyde. MTR has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3,5-triazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 5-Methyl-1,3,5-triazinan-2-one has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play critical roles in cell proliferation and survival. 5-Methyl-1,3,5-triazinan-2-one has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species. 5-Methyl-1,3,5-triazinan-2-one has also been shown to inhibit cell proliferation and migration in cancer cells. In non-cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to modulate various signaling pathways, leading to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-1,3,5-triazinan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-Methyl-1,3,5-triazinan-2-one is also relatively inexpensive compared to other compounds used in scientific research. However, 5-Methyl-1,3,5-triazinan-2-one also has some limitations. It is a highly reactive compound that requires careful handling and storage to prevent degradation. 5-Methyl-1,3,5-triazinan-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Methyl-1,3,5-triazinan-2-one. In medicinal chemistry, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a potential drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of 5-Methyl-1,3,5-triazinan-2-one in the development of new materials. In agriculture, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a soil conditioner and its potential impact on crop growth and yield. Overall, 5-Methyl-1,3,5-triazinan-2-one is a promising compound that has the potential for significant applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-Methyl-1,3,5-triazinan-2-one involves a multistep process that starts with the reaction of cyanamide and formaldehyde. The reaction results in the formation of a compound called 2,4,6-trioxo-1,3,5-triazinane, which is then converted to 5-Methyl-1,3,5-triazinan-2-one through a series of reactions. The synthesis of 5-Methyl-1,3,5-triazinan-2-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
5-Methyl-1,3,5-triazinan-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-Methyl-1,3,5-triazinan-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. In material science, 5-Methyl-1,3,5-triazinan-2-one has been studied for its potential applications in the development of new materials, such as polymers and composites. 5-Methyl-1,3,5-triazinan-2-one has also been investigated for its potential use as a soil conditioner in agriculture.
Propiedades
Número CAS |
1910-89-0 |
|---|---|
Nombre del producto |
5-Methyl-1,3,5-triazinan-2-one |
Fórmula molecular |
C4H9N3O |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
5-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H9N3O/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) |
Clave InChI |
HXUIEVOKAVDUIJ-UHFFFAOYSA-N |
SMILES |
CN1CNC(=O)NC1 |
SMILES canónico |
CN1CNC(=O)NC1 |
Otros números CAS |
1910-89-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



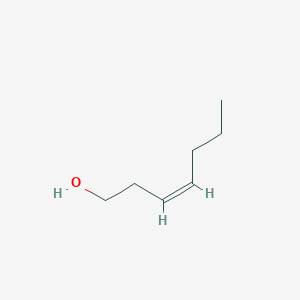
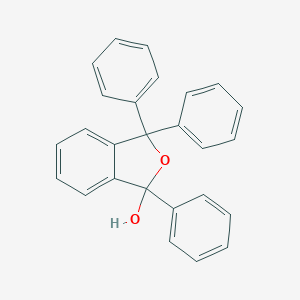
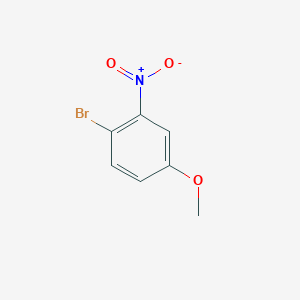
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

